molecular formula C14H19N B14232500 N-(2,4-dimethylphenyl)cyclohexanimine CAS No. 781628-61-3

N-(2,4-dimethylphenyl)cyclohexanimine

Cat. No.: B14232500
CAS No.: 781628-61-3
M. Wt: 201.31 g/mol
InChI Key: CJTVUALTIFODSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)cyclohexanimine is an organic compound that belongs to the class of cyclohexylamines It is characterized by the presence of a cyclohexane ring bonded to an imine group, which is further substituted with a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)cyclohexanimine typically involves the reaction of 2,4-dimethylphenylamine with cyclohexanone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts, and the reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)cyclohexanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, yielding N-(2,4-dimethylphenyl)cyclohexylamine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Production of N-(2,4-dimethylphenyl)cyclohexylamine.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

N-(2,4-dimethylphenyl)cyclohexanimine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)cyclohexanimine involves its interaction with specific molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)formamide: Similar structure but with a formamide group instead of a cyclohexanimine.

    N-(2,4-dimethylphenyl)methylamine: Contains a methylamine group instead of a cyclohexanimine.

Properties

CAS No.

781628-61-3

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)cyclohexanimine

InChI

InChI=1S/C14H19N/c1-11-8-9-14(12(2)10-11)15-13-6-4-3-5-7-13/h8-10H,3-7H2,1-2H3

InChI Key

CJTVUALTIFODSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C2CCCCC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.